5-Fluorobenzene-1,3-diamine
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Overview
Description
5-Fluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H7FN2 It is a derivative of benzene, where two amino groups are positioned at the 1 and 3 positions, and a fluorine atom is attached to the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzene-1,3-diamine typically involves the nitration of fluorobenzene followed by reduction. The nitration process introduces nitro groups into the benzene ring, which are then reduced to amino groups. Common reagents used in these steps include nitric acid for nitration and hydrogen gas with a suitable catalyst for reduction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-Fluorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino groups into nitro groups or other oxidized forms.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: 5-Fluoro-1,3-dinitrobenzene.
Reduction: Various reduced forms depending on the conditions.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
5-Fluorobenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluorobenzene-1,3-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biological molecules, influencing their function. The fluorine atom can also participate in unique interactions due to its electronegativity, affecting the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Benzene-1,3-diamine: Lacks the fluorine atom, resulting in different chemical properties.
5-Chlorobenzene-1,3-diamine: Similar structure but with a chlorine atom instead of fluorine.
5-Bromobenzene-1,3-diamine: Contains a bromine atom, leading to different reactivity.
Uniqueness: 5-Fluorobenzene-1,3-diamine is unique due to the presence of the fluorine atom, which significantly influences its chemical behavior and potential applications. The fluorine atom’s electronegativity and small size allow for unique interactions that are not possible with other halogens.
Properties
IUPAC Name |
5-fluorobenzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYOGZUQGPRENF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633914 |
Source
|
Record name | 5-Fluorobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372-41-8 |
Source
|
Record name | 5-Fluoro-1,3-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluorobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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